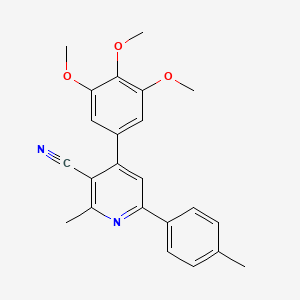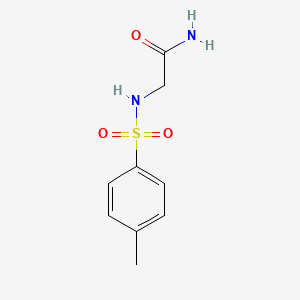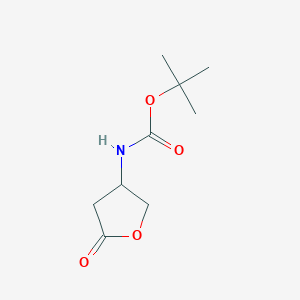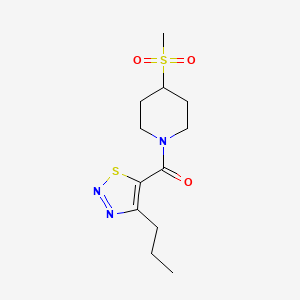![molecular formula C9H8N6O B2717322 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 861209-57-6](/img/structure/B2717322.png)
2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol” belongs to a class of compounds known as triazolopyrimidines. These compounds are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a triazole ring (a five-membered ring with three nitrogen atoms). The specific compound you’re asking about also has a methyl group (CH3) and a hydroxyl group (OH) attached to it .
Molecular Structure Analysis
Triazolopyrimidines have a planar structure due to the conjugation of the pyrimidine and triazole rings. This planarity and the presence of multiple nitrogen atoms make these compounds good ligands for metal ions .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, including substitutions at the various positions on the rings . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the functional groups present in the molecule. For example, the hydroxyl group would likely make the compound somewhat polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidine derivatives has been synthesized, demonstrating cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and inhibitory effects on 5-lipoxygenase, suggesting potential applications as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Activity
Derivatives of pyrazolopyrimidine have shown significant antibacterial activity against various Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents (Lahmidi et al., 2019).
Antifungal Applications
Some pyrazolopyrimidine derivatives have been evaluated for antifungal abilities against phytopathogenic fungi, such as Colletotrichum gloeosporioides and Fusarium solani, showing promising results that could lead to the development of new antifungal agents (Zhang et al., 2016).
Potential in Anticancer Therapy
A microwave-assisted strategy for synthesizing pyrazolopyrimidin-7(6H)-ones has revealed compounds with good in vitro anticancer activity against various human cancer cell lines. Further studies on one of these compounds showed its ability to induce apoptosis and inhibit mTOR, suggesting its potential in anticancer therapy (Reddy et al., 2014).
Structural and Theoretical Insights
The synthesis of pyrazolopyrimidine derivatives has been complemented by DFT calculations to predict molecular properties, offering insights into their chemical behavior and potential applications in drug design and development (Saracoglu et al., 2019).
Wirkmechanismus
While the mechanism of action would depend on the specific biological target, many triazolopyrimidines exhibit biological activity by interacting with enzymes or receptors in cells . The presence of the triazole and pyrimidine rings can allow for hydrogen bonding and other interactions with biological targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-6-(1,2,4-triazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-6-2-8-11-3-7(9(16)15(8)13-6)14-5-10-4-12-14/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEZGVVWMQQBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2N1)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2717240.png)



![5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2717249.png)




![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)

![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
